molecular formula C15H26O2 B1516156 (-)-Bisabolol oxide B CAS No. 26184-88-3

(-)-Bisabolol oxide B

Cat. No.: B1516156
CAS No.: 26184-88-3
M. Wt: 238.37 g/mol
InChI Key: RKBAYVATPNYHLW-IPYPFGDCSA-N
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Description

(-)-Bisabolol oxide B is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2S,5S)-5-methyl-5-[(1S)-4-methylcyclohex-3-en-1-yl]oxolan-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3/t12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYVATPNYHLW-IPYPFGDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)[C@@]2(CC[C@H](O2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26184-88-3
Record name (-)-α-Bisabolol oxide B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26184-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisabolol oxide B, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026184883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2S-[2α,5β(R*)]]-tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISABOLOL OXIDE B, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S32G48306Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of (-)-α-bisabolol oxide B?

A1: (-)-α-Bisabolol oxide B has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q2: How is (-)-α-Bisabolol oxide B typically identified and quantified in plant extracts?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for both identifying and quantifying (-)-α-Bisabolol oxide B in plant extracts like chamomile essential oil [, , ]. Retention indices, obtained through GC analysis, are compared to databases and literature, while mass spectrometry helps confirm the compound's identity based on its fragmentation pattern.

Q3: Are there variations in the (-)-α-Bisabolol oxide B content in chamomile essential oils from different geographical origins?

A3: Yes, research indicates significant variability in (-)-α-Bisabolol oxide B content across chamomile populations. For instance, one study found (-)-α-Bisabolol oxide B as the main constituent in nine out of ten chamomile lines examined, while another identified chamazulene as the primary compound in a different line [, ]. These variations are likely influenced by factors like climate, soil conditions, and genetic diversity within the chamomile species.

Q4: What other compounds are frequently found alongside (-)-α-Bisabolol oxide B in chamomile essential oil?

A4: Chamomile essential oil exhibits a complex chemical profile. Common constituents found alongside (-)-α-Bisabolol oxide B include:

  • Spathulenol [, , , ]

Q5: Are there any studies investigating the potential of (-)-α-Bisabolol oxide B as a bio-fungicide?

A5: A study explored the use of both essential and recovery oils from Matricaria chamomilla, which contain (-)-α-Bisabolol oxide B, as potential environmentally friendly bio-fungicides []. The research demonstrated their efficacy in inhibiting the growth of fungi commonly found on cultural heritage items. While this indicates promise, more research is needed to understand the specific role of (-)-α-Bisabolol oxide B in this context and to further explore its potential as a bio-fungicide.

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